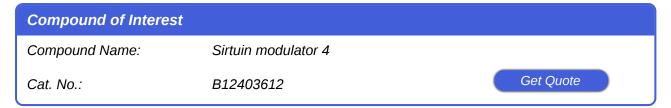


# Sirtuin 4 (SIRT4): A Key Mitochondrial Regulator in Aging and Longevity

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Sirtuin 4 (SIRT4), a member of the NAD+-dependent sirtuin family of protein deacylases, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Localized within the mitochondrial matrix, SIRT4's multifaceted enzymatic activities, including ADP-ribosylation, deacetylation, and lipoamidase activity, position it as a key player at the crossroads of cellular energy homeostasis and the aging process.[1][2][3] Research, particularly in model organisms like Drosophila melanogaster, has provided compelling evidence for SIRT4's role in modulating lifespan and healthspan.[4][5][6] This technical guide provides a comprehensive overview of SIRT4's function in aging and longevity research, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols, and exploring its potential as a therapeutic target for age-related diseases.

### **Core Functions and Enzymatic Activities of SIRT4**

SIRT4 is one of seven mammalian sirtuins (SIRT1-7) and one of three located in the mitochondria (SIRT3, SIRT4, SIRT5).[1][6] Unlike other sirtuins, its enzymatic activities have been a subject of evolving research. Initially identified as a mitochondrial ADP-ribosyltransferase, it is now understood to possess robust deacylase activity, targeting various lysine modifications.[1][2][7]

Key Enzymatic Activities:



- ADP-Ribosyltransferase: SIRT4 was first characterized by its ability to transfer ADP-ribose groups to target proteins. Its primary target for this activity is Glutamate Dehydrogenase (GDH), which it inhibits.[8][9]
- Deacylase (including Deacetylase and Lipoamidase): SIRT4 removes various acyl groups from lysine residues. It deacetylates and inhibits Malonyl-CoA Decarboxylase (MCD), regulating fatty acid metabolism.[2][7] It also exhibits lipoamidase activity, removing lipoyl groups from the Pyruvate Dehydrogenase (PDH) complex, thereby repressing its activity.[2]
- 3-hydroxy-3-methyl-glutaryl (HMG) Deacylase: SIRT4 shows robust activity in removing HMG modifications from lysine residues.[2]

These diverse enzymatic functions allow SIRT4 to act as a crucial sensor and regulator of mitochondrial metabolism in response to cellular energy status.

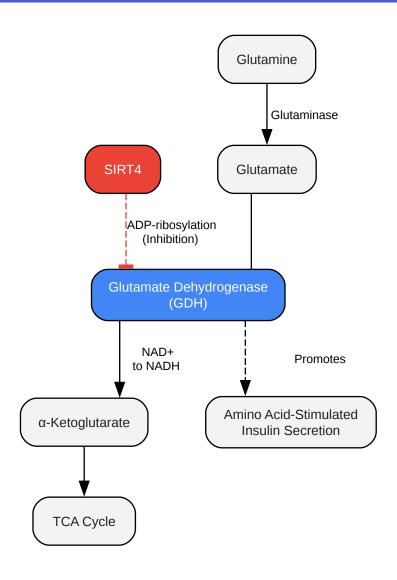
#### **SIRT4's Role in Cellular Metabolism**

SIRT4's influence on aging is intrinsically linked to its role as a metabolic gatekeeper within the mitochondria. It modulates several key metabolic pathways to maintain cellular homeostasis.

#### **Regulation of Amino Acid and Glutamine Metabolism**

SIRT4 acts as a significant repressor of glutamine metabolism. By ADP-ribosylating and inhibiting Glutamate Dehydrogenase (GDH), SIRT4 reduces the conversion of glutamate to the TCA cycle intermediate  $\alpha$ -ketoglutarate.[8][9] This function is particularly important in the context of DNA damage, where SIRT4 helps to inhibit glutamine catabolism, and in cancer, where it can act as a tumor suppressor by limiting the metabolic resources available for rapid cell proliferation.[1][10][11]





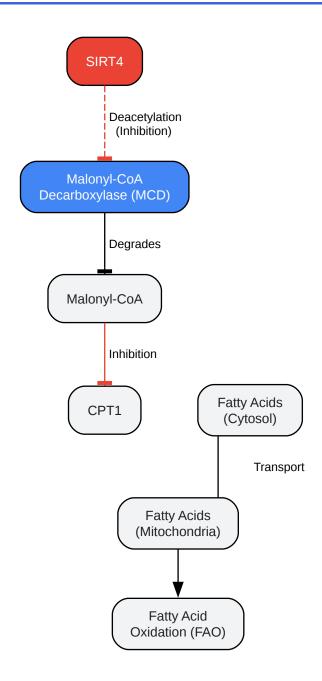
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Caption: SIRT4 inhibits Glutamate Dehydrogenase (GDH), reducing insulin secretion.

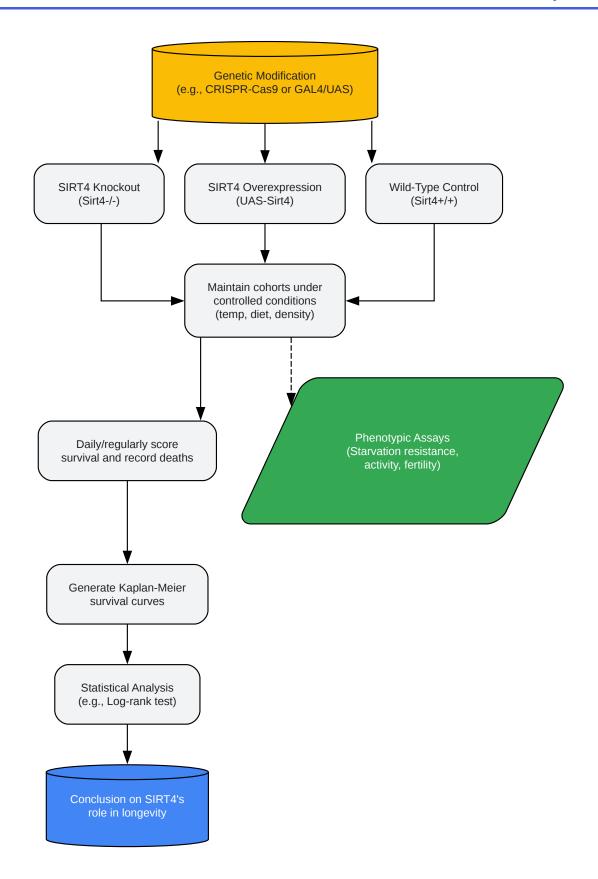
#### **Regulation of Fatty Acid Metabolism**

SIRT4 plays a pivotal role in lipid metabolism by inhibiting fatty acid oxidation (FAO).[1][3] It achieves this by deacetylating and thereby inhibiting Malonyl-CoA Decarboxylase (MCD) in tissues like skeletal muscle and white adipose tissue.[2][7] Inhibition of MCD leads to the accumulation of its substrate, malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyl-Transferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for  $\beta$ -oxidation.[2] This mechanism effectively puts a brake on FAO.









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